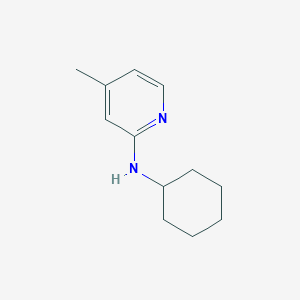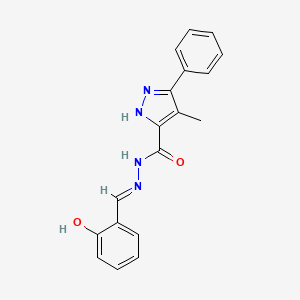![molecular formula C8H13BrO B2980887 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 2413898-31-2](/img/structure/B2980887.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-oxabicyclo[222]octane is a bicyclic organic compound that features a bromomethyl group attached to a bicyclic structure containing an oxygen atom
作用机制
Target of Action
The specific targets of “4-(Bromomethyl)-2-oxabicyclo[22Bromomethyl groups are often used in medicinal chemistry as reactive moieties that can form covalent bonds with amino acid residues in target proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” interacts with its targets. The bromomethyl group could potentially react with nucleophilic residues in proteins, leading to covalent modification .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane typically involves the bromination of a precursor compound. One common method involves the bromination of 2-oxabicyclo[2.2.2]octane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other hazardous reagents.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the compound into a different bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学研究应用
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used to introduce crosslinking sites in polymer networks, enhancing their mechanical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Lacks the bromomethyl group but shares the bicyclic structure.
4-(Chloromethyl)-2-oxabicyclo[2.2.2]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-oxabicyclo[2.2.2]octane: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs. This reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired .
属性
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUZSSLZLNYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)
![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)
![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)
![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)
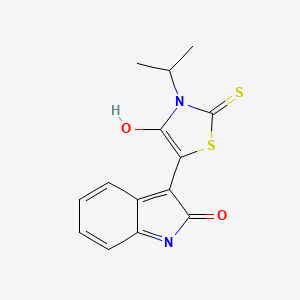
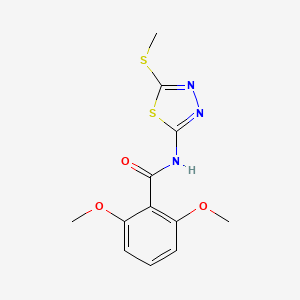
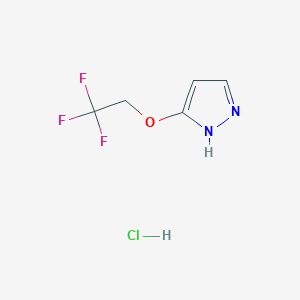
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
